molecular formula C10H10Cl3NO2 B14327307 N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide CAS No. 99421-79-1

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide

Cat. No.: B14327307
CAS No.: 99421-79-1
M. Wt: 282.5 g/mol
InChI Key: YADUOOGUTSNPJE-UHFFFAOYSA-N
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Description

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl group, which is further connected to a phenyl ring substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide typically involves the reaction of 4-acetamidophenol with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Acetamidophenol} + \text{Trichloroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or chloromethyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-[4-(2,2,2-Trichloro-1-oxoethyl)phenyl]acetamide.

    Reduction: Formation of N-[4-(2,2-Dichloro-1-hydroxyethyl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases caused by resistant pathogens.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide
  • 2,2,2-Trichloro-N-(2,4,6-trichlorophenyl)acetamide
  • 2-Chloro-N-(cyclohexylmethyl)acetamide

Uniqueness

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide is unique due to the presence of both a trichloromethyl group and a hydroxyethyl group attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

99421-79-1

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

N-[4-(2,2,2-trichloro-1-hydroxyethyl)phenyl]acetamide

InChI

InChI=1S/C10H10Cl3NO2/c1-6(15)14-8-4-2-7(3-5-8)9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15)

InChI Key

YADUOOGUTSNPJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O

Origin of Product

United States

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